1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole
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Overview
Description
1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with a diphenylphosphanyl group and a phenyl ring bearing two triethylsilyl groups. The presence of these functional groups imparts distinctive chemical reactivity and stability, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole typically involves multi-step organic reactions. One common approach is the reaction of 2,6-bis(triethylsilyl)phenyl lithium with diphenylphosphanyl chloride, followed by cyclization with pyrrole under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole is primarily determined by its ability to interact with various molecular targets. The diphenylphosphanyl group can coordinate with metal centers, influencing the reactivity and stability of metal complexes. The triethylsilyl groups provide steric protection, enhancing the compound’s stability and preventing unwanted side reactions. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)-2-(diphenylphosphanyl)-1H-pyrrole: Similar structure but with methyl groups instead of triethylsilyl groups.
1-(2,6-Diethylphenyl)-2-(diphenylphosphanyl)-1H-pyrrole: Similar structure but with ethyl groups instead of triethylsilyl groups.
1-(2,6-Diisopropylphenyl)-2-(diphenylphosphanyl)-1H-pyrrole: Similar structure but with isopropyl groups instead of triethylsilyl groups.
Uniqueness
The presence of triethylsilyl groups in 1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole imparts unique steric and electronic properties that distinguish it from similar compounds. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C34H46NPSi2 |
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Molecular Weight |
555.9 g/mol |
IUPAC Name |
[1-[2,6-bis(triethylsilyl)phenyl]pyrrol-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C34H46NPSi2/c1-7-37(8-2,9-3)31-25-19-26-32(38(10-4,11-5)12-6)34(31)35-28-20-27-33(35)36(29-21-15-13-16-22-29)30-23-17-14-18-24-30/h13-28H,7-12H2,1-6H3 |
InChI Key |
KSTSVGPEUIOZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=CC=C1)[Si](CC)(CC)CC)N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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